molecular formula C17H21NO2 B11848504 3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione CAS No. 62550-78-1

3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B11848504
CAS No.: 62550-78-1
M. Wt: 271.35 g/mol
InChI Key: JERZBZHESRFMJC-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound belongs to the class of spirocyclic compounds, which are known for their interesting conformational and stereochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the reaction of 4-methylphenylamine with a suitable spirocyclic precursor. One common method involves the use of 1,5-dioxaspiro[5.5]undecane-2,4-dione as the starting material. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxaspiro[5.5]undecane-2,4-dione
  • 1,5-Dioxaspiro[5.5]undecane-2,4-dione
  • 3,9-Diazaspiro[5.5]undecane

Uniqueness

3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

62550-78-1

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

3-(4-methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C17H21NO2/c1-13-5-7-14(8-6-13)18-15(19)11-17(12-16(18)20)9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3

InChI Key

JERZBZHESRFMJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC3(CCCCC3)CC2=O

Origin of Product

United States

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